O6-Benzyl Guanosine
CAS No.: 4552-61-8
Cat. No.: VC0141669
Molecular Formula: C₁₇H₁₉N₅O₅
Molecular Weight: 373.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4552-61-8 |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
| SMILES | C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Introduction
Chemical Structure and Properties
O6-Benzyl Guanosine is a protected derivative of guanosine, consisting of a guanine base with a benzyl group attached at the O6 position, connected to a ribose sugar. This modification creates a compound with specific chemical properties that make it valuable for various biochemical applications.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 4552-61-8 |
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Synonyms | O6-Benzylguanosine; 2-Amino-6-(benzyloxy)-9-β-D-ribofuranosyl-purine; 6-O-(Phenylmethyl)guanosine |
The compound features a benzyl group attached to the oxygen at position 6 of the guanine base, which provides protection during chemical synthesis and modification processes. This protected form is crucial in the development of nucleoside analogs for research and therapeutic applications.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 135-141°C |
| Boiling Point | 762.3±70.0 °C (Predicted) |
| Density | 1.70±0.1 g/cm³ (Predicted) |
| Physical State | Solid |
| Color | Off-White to Beige |
| pKa | 13.06±0.70 (Predicted) |
| Solubility | Sparingly soluble in DMSO and Methanol |
| Storage Conditions | Refrigerated |
These physical properties highlight the stability of O6-Benzyl Guanosine under standard laboratory conditions, while also indicating the need for proper storage to maintain its integrity .
Synthesis Methods
The synthesis of O6-Benzyl Guanosine can be achieved through several pathways, with methods typically involving the modification of guanosine or related precursors.
Standard Synthetic Approach
One documented synthesis method begins with guanosine and proceeds through N-acetyl-6-O-(phenylmethyl) intermediates. The reaction involves treatment with sodium hydroxide in pyridine at 30°C for approximately 2 hours, with reported yields of around 70% . This approach provides a straightforward method for laboratory-scale production of the compound.
Post-Oligonucleotide Synthesis Modification
For creating oligonucleotides containing O6-Benzyl Guanosine residues, researchers have developed post-DNA synthesis strategies. One such approach utilizes 2-amino-6-methylsulfonylpurine as a precursor, which can be incorporated into oligonucleotides and then modified to introduce the benzyl group . This technique is valuable for creating custom DNA sequences containing this modified nucleoside.
The synthesis generally follows this pathway:
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Protection of the amino group of the guanine base
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Introduction of the benzyl group at the O6 position
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Attachment of the protected base to the sugar moiety
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Deprotection steps to yield the final product
Biochemical Applications and Relevance
O6-Benzyl Guanosine has several important applications in biochemical research, particularly in studies related to DNA modification and protection.
Protection in Nucleoside Synthesis
The primary application of O6-Benzyl Guanosine is as a protected derivative in the synthesis of modified nucleosides and oligonucleotides. The benzyl group at the O6 position serves as a protecting group during chemical synthesis and modification processes. This protection is essential when developing complex nucleoside analogs for various research and therapeutic purposes.
Research Tool in DNA Studies
Researchers utilize O6-Benzyl Guanosine in studies examining DNA modification and damage repair mechanisms. The compound provides a stable model for investigating how modifications at the O6 position of guanine affect DNA structure, replication, and repair processes . These studies contribute to our understanding of DNA biochemistry and the mechanisms of certain diseases, including cancer.
Comparison with Related Compounds
O6-Benzyl Guanosine vs. O6-Benzyl-N2,3-etheno Guanosine-13C2,d
Another related compound is O6-Benzyl-N2,3-etheno Guanosine-13C2,d, which has additional modifications including etheno bridges between the N2 and N3 positions of the guanine base. This more complex derivative has a molecular weight of 400.4 g/mol and is used in specialized biochemical studies.
Research Findings and Applications
Role in DNA Repair Studies
O6-Benzyl Guanosine and related compounds have been instrumental in studies of DNA repair mechanisms, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT). This enzyme repairs alkylation damage at the O6 position of guanine in DNA, which is a critical defense against mutagenesis and carcinogenesis .
Researchers have used oligonucleotides containing O6-Benzyl Guanosine to investigate the substrate specificity and mechanism of action of DNA repair proteins. These studies have revealed important insights into how these enzymes recognize and repair DNA damage .
Applications in Oligonucleotide Synthesis
The development of post-DNA synthesis strategies using O6-Benzyl Guanosine has provided methods for creating custom oligonucleotides with specific modifications. These modified oligonucleotides serve as valuable tools for studying DNA-protein interactions, DNA damage repair, and other aspects of nucleic acid biochemistry .
A significant advancement in this area involves the use of methylsulfonyl leaving groups, which provide a facile and efficient route to a wide variety of modified oligonucleotides that would otherwise be difficult to synthesize .
Comparison with Other DNA Modifying Agents
In a comprehensive study of DNA modification agents, researchers compared the efficacy of various compounds, including those related to O6-Benzyl Guanosine, in modifying DNA structure and affecting repair mechanisms. The findings indicated that the benzyl group at the O6 position provides specific interactions with DNA repair proteins, making these compounds particularly useful for studying repair pathways .
Future Research Directions
Current research involving O6-Benzyl Guanosine is expanding in several promising directions:
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Development of improved synthesis methods to increase yield and purity
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Investigation of novel applications in gene editing and gene therapy
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Creation of more complex derivatives with enhanced properties for specific biochemical applications
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Studies of interactions with various DNA-binding proteins and enzymes
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Potential applications in structural biology and crystallography studies of nucleic acid structures
These research areas hold potential for advancing our understanding of DNA biochemistry and developing new tools for molecular biology research.
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